(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
Overview
Description
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C14H16N2O It consists of a pyridine ring attached to a benzyl group that is substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 4-methoxybenzyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Hydroxy-benzyl)-pyridin-3-ylmethyl-amine.
Reduction: Formation of (4-Methoxy-benzyl)-piperidin-3-ylmethyl-amine.
Substitution: Formation of various substituted benzyl-pyridin-3-ylmethyl-amines depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-benzyl)-piperidin-3-ylmethyl-amine: Similar structure but with a piperidine ring instead of a pyridine ring.
(4-Hydroxy-benzyl)-pyridin-3-ylmethyl-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the benzyl ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions. Additionally, the pyridine ring can participate in various interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10,16H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVGRXRPLSBJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355122 | |
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-21-7 | |
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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